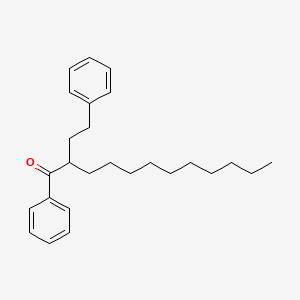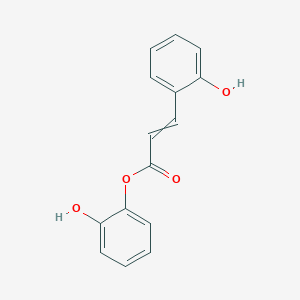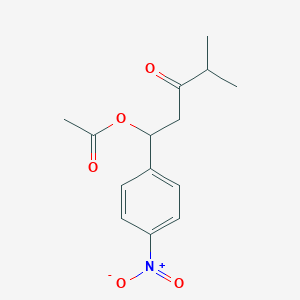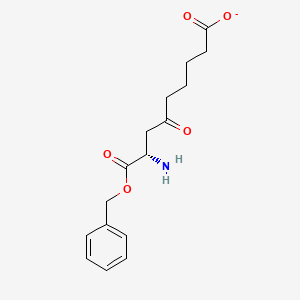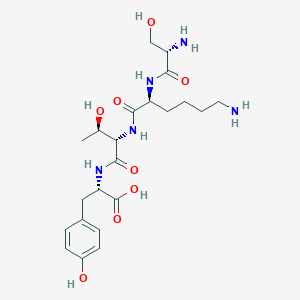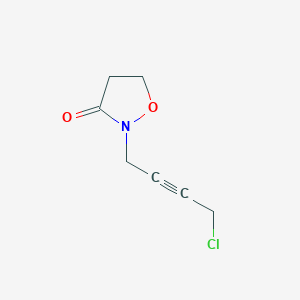
3-Isoxazolidinone, 2-(4-chloro-2-butynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- is a chemical compound with the molecular formula C7H8ClNO. It is known for its unique structure, which includes an isoxazolidinone ring and a butynyl group substituted with chlorine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- typically involves the reaction of isoxazolidinone with 4-chloro-2-butyne under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the isoxazolidinone, followed by the addition of 4-chloro-2-butyne. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized products.
Reduction Reactions: Reduction of the compound can lead to the formation of saturated derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
The major products formed from these reactions include various substituted isoxazolidinones, oxidized derivatives, and reduced compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and the derivatives used .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Isoxazolidinone, 2-(4-bromo-2-butynyl)-: Similar structure but with a bromine atom instead of chlorine.
3-Isoxazolidinone, 2-(4-iodo-2-butynyl)-: Similar structure but with an iodine atom instead of chlorine.
3-Isoxazolidinone, 2-(4-methyl-2-butynyl)-: Similar structure but with a methyl group instead of chlorine.
Uniqueness
3-Isoxazolidinone, 2-(4-chloro-2-butynyl)- is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from its analogs .
Propriétés
Numéro CAS |
191277-31-3 |
|---|---|
Formule moléculaire |
C7H8ClNO2 |
Poids moléculaire |
173.60 g/mol |
Nom IUPAC |
2-(4-chlorobut-2-ynyl)-1,2-oxazolidin-3-one |
InChI |
InChI=1S/C7H8ClNO2/c8-4-1-2-5-9-7(10)3-6-11-9/h3-6H2 |
Clé InChI |
VPAKRCFQHJKJBU-UHFFFAOYSA-N |
SMILES canonique |
C1CON(C1=O)CC#CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



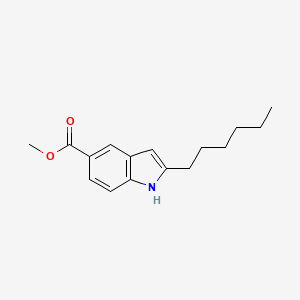
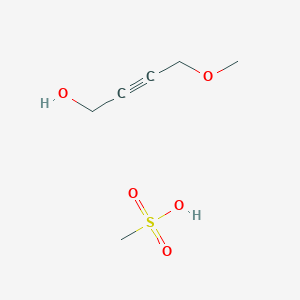
![{Nitrilotris[(ethane-2,1-diyl)azanediylmethylene]}tris[phenyl(phosphinic acid)]](/img/structure/B15165842.png)
![2-Propanol, 1,1'-[(3,3,4,4,5,5,6,6,6-nonafluorohexyl)imino]bis[3-chloro-](/img/structure/B15165847.png)

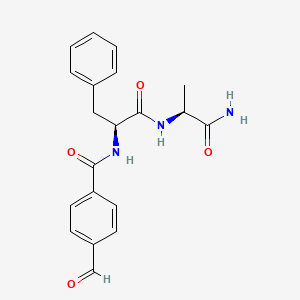
![Benzene, 4-bromo-1-methoxy-2-[(2-methylenecyclopentyl)oxy]-](/img/structure/B15165870.png)

